While the provided papers do not detail the synthesis of TCS OX2 29, they do describe the synthesis of a related compound, HZ08 (N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline carboximidamide) []. This synthesis likely involves similar steps and methodologies, offering potential insights into the creation of TCS OX2 29.
Based on its selective antagonism of the OX2R, TCS OX2 29 has shown potential in research related to cardiovascular regulation. Specifically, it has been demonstrated to suppress the increase in arterial pressure and heart rate induced by orexin A []. This finding suggests that targeting the OX2R could be a potential therapeutic strategy for managing hypertension and other cardiovascular disorders.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: